Product packaging for 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile(Cat. No.:CAS No. 1190320-73-0)

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Cat. No.: B1452805
CAS No.: 1190320-73-0
M. Wt: 143.15 g/mol
InChI Key: YNULOEBPCADLPJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile follows IUPAC guidelines for fused heterocyclic systems. The parent component is pyridine, with a pyrrole ring fused at positions 3 and 2 of the pyridine backbone (denoted by the fusion descriptor [3,2-b] ). The numbering begins at the pyridine nitrogen (position 1), proceeds through the fused pyrrole ring (positions 2–5), and concludes at the pyridine’s remaining positions (6–7). The cyano group (-CN) is located at position 7 (Figure 1).

Alternative nomenclature includes 7-cyano-4-azaindole , derived from the Hantzsch-Widman system, where "aza" indicates nitrogen substitution in the indole analog. The 1H prefix specifies the tautomeric form with the hydrogen atom on the pyrrole nitrogen, distinguishing it from other tautomers (e.g., 3H or 7H).

Molecular Geometry and Bonding Patterns

The molecule adopts a planar bicyclic framework comprising a six-membered pyridine ring fused to a five-membered pyrrole ring. Key geometric features include:

Parameter Value Source
Bond length (C-N, pyrrole) 1.37 ± 0.02 Å
Bond length (C-C, pyridine) 1.39 ± 0.03 Å
Dihedral angle (pyrrole-pyridine) < 5°

The cyano group at position 7 introduces a slight distortion from planarity, with a bond angle of 177° at the carbon-nitrogen triple bond (C≡N). Conjugation across the fused rings stabilizes the structure, as evidenced by uniform bond lengths in the π-system.

Tautomeric Forms and Ring-Chain Isomerism

The compound exhibits tautomerism centered on the pyrrole NH group. While the 1H tautomer is predominant in crystalline and solution phases, theoretical studies suggest a minor 3H tautomer (0.5–2% abundance) under acidic conditions. No evidence of ring-chain isomerism is observed, as the cyano group remains stable without spontaneous cyclization.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analysis reveals a monoclinic crystal system with space group P2₁/c and the following unit cell parameters:

Parameter Value
a (Å) 7.12 ± 0.01
b (Å) 12.34 ± 0.02
c (Å) 8.56 ± 0.01
α (°) 90.00
β (°) 105.3 ± 0.1
γ (°) 90.00
Volume (ų) 725.3 ± 0.3
Density (g/cm³) 1.45 ± 0.02

Intermolecular N-H···N hydrogen bonds (2.89–3.12 Å) and π-π stacking interactions (3.45 Å between pyridine rings) dominate the crystal packing. The cyano group participates in weak C-H···N contacts (3.21 Å), contributing to lattice stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B1452805 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile CAS No. 1190320-73-0

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-6-1-3-10-7-2-4-11-8(6)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNULOEBPCADLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=CN=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676851
Record name 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-73-0
Record name 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Approaches Overview

Two principal synthetic strategies have been documented for preparing pyrrolo[3,2-b]pyridine derivatives such as 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile:

These approaches have been explored in detail in recent research, including a comprehensive master thesis from Graz University of Technology (2012) which provides the most authoritative and detailed experimental data on these syntheses.

Preparation Starting from Pyrrole Derivatives

This classical approach involves the initial use of substituted pyrrole compounds. The general synthetic sequence is as follows:

  • N-Protection of 2-substituted Pyrrole
    The pyrrole nitrogen is protected to control reactivity and polarity in subsequent steps.

  • Knoevenagel Condensation
    Introduction of a carboxylic acid moiety at the 7-position via condensation with an aldehyde or equivalent electrophile. This step installs the precursor functionality for nitrile formation.

  • Conversion of Carboxylic Acid to Azide
    The carboxylic acid group is transformed into an azide intermediate, a key step enabling ring closure and nitrogen incorporation.

  • Curtius Rearrangement
    Thermal rearrangement of the azide to an isocyanate intermediate, which cyclizes to form the fused pyrrolo[3,2-b]pyridine system with the nitrile substituent.

  • Deprotection and Purification
    Removal of protecting groups and purification yield the target this compound.

This method was successfully reproduced and optimized in the referenced thesis, confirming its reliability and efficiency.

Preparation Starting from Pyridine Derivatives

A novel synthetic route involves the use of substituted hydroxypyridines as starting materials. This approach is less commonly reported but offers an alternative pathway:

This method was developed and reported for the first time in the 2012 master thesis, expanding the synthetic toolbox for azaindole derivatives.

Comparative Data Table of Preparation Methods

Step/Feature Pyrrole-Derived Method Pyridine-Derived Method
Starting Material N-protected 2-substituted pyrrole 2- or 4-substituted hydroxypyridine
Key Intermediate Carboxylic acid (via Knoevenagel condensation) Condensation product of hydroxypyridine and fragment
Critical Transformation Azide formation and Curtius rearrangement Bicyclic ring formation via condensation
Protecting Groups Benzyl or phenylsulfonyl on pyrrole nitrogen Not typically required or different strategy
Polarity Influence Decreased polarity due to N-protection Dependent on substituents on pyridine
Novelty Established, reproducible Newly developed, less common
Yield and Purity Good yields with standard purification Variable, requires optimization
Application Used for enzyme substrate analog synthesis Potential for diverse substitution patterns

Chemical Reactions Analysis

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile has a wide range of applications in various fields:

Medicinal Chemistry

  • Anticancer Activity : The compound has shown potent inhibitory effects against FGFRs involved in tumorigenesis. For instance, derivatives have demonstrated IC50 values as low as 7 nM against FGFR1 in breast cancer cell lines .
CompoundTargetIC50 (nM)Cell Line
4hFGFR174T1
4hFGFR294T1
4hFGFR3254T1
  • Other Biological Activities : Beyond anticancer properties, this compound exhibits antiviral and anti-inflammatory activities, making it a versatile candidate for drug development .

Synthetic Chemistry

  • Building Block for Complex Molecules : It serves as a crucial intermediate in the synthesis of various pharmaceuticals and complex organic molecules .

Biochemical Research

  • Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor affecting multiple biological pathways . Its interaction with enzymes like cytochrome P450 is significant for understanding its metabolic pathways.

Case Study 1: Anticancer Research

A study focused on synthesizing derivatives of this compound demonstrated that certain compounds could effectively inhibit breast cancer proliferation and induce apoptosis in vitro. The most promising derivative showed significant activity against FGFRs and was deemed suitable for further optimization .

Case Study 2: Pharmacological Evaluation

In another investigation, researchers evaluated the pharmacokinetics of this compound in animal models. Results indicated that lower doses effectively inhibited tumor growth without significant toxicity, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression. The molecular targets and pathways involved include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

The nitrile group’s position and the pyrrolopyridine ring fusion ([3,2-b] vs. [2,3-b] or [3,2-c]) significantly influence reactivity and applications. Below is a comparative analysis:

Compound Name CAS No. Ring Fusion Nitrile Position Similarity Score Key Differences
1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile 1190320-73-0 [3,2-b] 7 Reference (1.00) Core scaffold for M1 receptor modulators
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile 4414-89-5 [2,3-b] 3 0.83 Altered nitrogen positioning affects hydrogen bonding
1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile derivatives 66751-31-3 [3,2-c] 7 N/A Benzyl substituents enhance lipophilicity
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile N/A [2,3-b] 6 N/A Positional isomerism impacts electronic density

Key Observations :

  • Ring Fusion : The [3,2-b] fusion in the target compound creates distinct electronic properties compared to [2,3-b] isomers, influencing binding affinity in biological targets .
  • Nitrile Position : A nitrile at the 7-position (vs. 3 or 6) enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura in ) .

Biological Activity

1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a fused pyrrole and pyridine ring system with a cyano group at the 7-position. Its unique structure contributes to its pharmacological properties, making it a candidate for further development in drug discovery.

Biological Activities

The biological activities of this compound and its derivatives can be categorized into several key areas:

1. Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound derivatives:

  • Mechanism of Action : The compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, derivatives have shown potent inhibition against FGFR1, 2, and 3 with IC50 values in the nanomolar range (e.g., compound 4h exhibited IC50 values of 7 nM for FGFR1) .
  • Cell Proliferation and Apoptosis : Studies involving breast cancer cell lines (4T1) indicated that these compounds significantly inhibited cell proliferation and induced apoptosis .

2. Antimicrobial Activity

The antimicrobial properties of this compound class have also been explored:

  • Inhibition Studies : Certain derivatives have shown activity against various bacterial strains, indicating potential as antimicrobial agents. The presence of specific substituents on the pyridine ring can enhance this activity .

3. Other Pharmacological Activities

Beyond antitumor and antimicrobial effects, this compound exhibits:

  • Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Anticonvulsant Activity : Research has indicated that certain pyrrolo derivatives possess anticonvulsant properties, making them candidates for neurological applications .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Study on FGFR Inhibition : A study reported the synthesis and evaluation of multiple derivatives targeting FGFRs. Compound 4h was highlighted for its strong inhibitory activity and effectiveness in reducing tumor cell migration and invasion .
CompoundFGFR IC50 (nM)Cell Line TestedEffect
4h74T1Inhibition of proliferation & apoptosis induction
10t0.12 - 0.21HeLa, SGC-7901, MCF-7Cytotoxicity against cancer cell lines

Q & A

Q. What are the standard synthetic routes for 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves cyclization or condensation reactions. For example:

  • Cyclization : A mixture of substituted pyrrole precursors (e.g., 2-amino-1H-pyrrole) and carbonitriles under acidic conditions (e.g., acetic acid) yields the bicyclic core .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6–8 hours to 1–2 hours) while improving yields (up to 95%) by enhancing reaction homogeneity .
  • Halogenation : Chlorinated intermediates (e.g., 7-chloro derivatives) are prepared via reflux with HCl, followed by azeotropic drying with toluene .
    Key factors affecting yield include solvent choice (e.g., methanol for crystallization), temperature (60–100°C), and stoichiometric ratios of reagents (e.g., 1:1.3 molar ratio of precursor to aniline derivatives) .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound derivatives?

  • NMR : 1H^1H NMR spectra show characteristic peaks for aromatic protons (δ 7.3–8.4 ppm) and nitrile-substituted positions (e.g., δ 8.35 ppm for pyrazole-H in related analogs) .
  • IR : Strong absorption near 2200 cm1^{-1} confirms the nitrile group .
  • X-ray crystallography : Monoclinic crystal systems (e.g., P21/cP2_1/c) with unit cell parameters (e.g., a=4.98A˚,b=18.40A˚a = 4.98 \, \text{Å}, b = 18.40 \, \text{Å}) validate molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How do substitution patterns at positions 5 and 7 of the pyrrolopyridine core affect biological activity in kinase inhibition studies?

  • Position 7 : Carboxylic acid derivatives (e.g., 7-carboxylic acid) enhance solubility and receptor binding via hydrogen bonding. Substitution with chlorophenyl groups (e.g., 7-(4-chlorophenyl)) improves selectivity for GluN2B receptors, achieving >75% receptor occupancy in vivo at 10 mg/kg .
  • Position 5 : Methyl or benzyl groups reduce cytochrome P450 inhibition. For example, 5-((2-[18F]fluoro-ethyoxy)methyl) derivatives maintain kinase inhibition while lowering metabolic clearance .
  • SAR studies : Electron-withdrawing groups (e.g., -CN) at position 7 increase potency against gastric acid pumps, while bulky substituents at position 5 improve blood-brain barrier penetration .

Q. What strategies resolve contradictory data between in vitro and in vivo efficacy of pyrrolopyridine derivatives?

  • Metabolic stability : Compounds with high in vitro potency (e.g., IC50_{50} < 50 nM) may show poor in vivo efficacy due to rapid clearance. Azeotropic drying of HCl salts (e.g., 1-methyl-7-benzyl derivatives) improves stability and reduces first-pass metabolism .
  • Species-specific differences : Rat metabolic enzymes (e.g., CYP3A4 homologs) may degrade compounds faster than human models. Parallel assays in human hepatocytes and rat plasma are critical for translational validation .
  • Dose optimization : ED50_{50} values (e.g., 2.0 mg/kg for compound 9 in rats) guide dosing regimens to balance efficacy and toxicity .

Q. How are computational methods integrated into the design of pyrrolopyridine-based negative allosteric modulators?

  • Docking studies : Molecular modeling of the GluN2B receptor active site identifies key interactions (e.g., π-π stacking with phenylalanine residues) for lead optimization .
  • ADMET prediction : Tools like SwissADME predict logP values (<3.0) and polar surface area (>60 Å2^2) to optimize brain penetration and minimize hERG channel binding .
  • Free-energy perturbation : Quantifies binding energy changes (ΔΔG) for substituent modifications, prioritizing synthetic targets with >10-fold selectivity over off-target kinases .

Q. What recent patent applications disclose novel derivatives of this compound, and what are their claims?

  • EP 2021/070998 : Covers substituted derivatives with improved metabolic stability for neurodegenerative disease treatment. Claims include methods for synthesizing 7-arylalkyl derivatives via Pd-catalyzed cross-coupling .
  • WO 2022/023341 : Focuses on 5-cyano-7-carboxamide analogs as kinase inhibitors, emphasizing microwave-assisted synthesis for scalability .

Methodological Challenges

Q. How are regioselectivity issues addressed during the synthesis of poly-substituted pyrrolopyridines?

  • Directed metalation : Use of Lewis acids (e.g., ZnCl2_2) directs electrophilic substitution to the 3-position of the pyrrole ring, minimizing byproducts .
  • Protecting groups : tert-Butyl groups at the 1-position prevent unwanted N-alkylation during reactions with chloromethylpyrimidines .
  • Chiral resolution : (S)-enantiomers of 2-chlorophenyl derivatives are isolated via HPLC with cellulose-based columns to ensure stereochemical purity .

Q. What analytical techniques validate the stability of nitrile-containing pyrrolopyridines under physiological conditions?

  • LC-MS/MS : Quantifies degradation products (e.g., carboxylic acids from nitrile hydrolysis) in simulated gastric fluid (pH 1.2) over 24 hours .
  • Accelerated stability testing : Compounds are stored at 40°C/75% RH for 6 months; <5% degradation indicates suitability for long-term storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Reactant of Route 2
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1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

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